molecular formula C17H23N3O3S2 B3818358 5-[[2-methylsulfonyl-3-(oxolan-2-ylmethyl)imidazol-4-yl]methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine

5-[[2-methylsulfonyl-3-(oxolan-2-ylmethyl)imidazol-4-yl]methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine

Cat. No.: B3818358
M. Wt: 381.5 g/mol
InChI Key: NDRKPWBUGHSPOR-UHFFFAOYSA-N
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Description

5-[[2-methylsulfonyl-3-(oxolan-2-ylmethyl)imidazol-4-yl]methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine is a complex heterocyclic compound that features a unique combination of functional groups. This compound is part of the imidazole family, known for its broad range of chemical and biological properties. Imidazole derivatives are widely recognized for their applications in medicinal chemistry due to their diverse pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[2-methylsulfonyl-3-(oxolan-2-ylmethyl)imidazol-4-yl]methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine typically involves multi-step reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the thieno[3,2-c]pyridine moiety. Key steps include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-[[2-methylsulfonyl-3-(oxolan-2-ylmethyl)imidazol-4-yl]methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-[[2-methylsulfonyl-3-(oxolan-2-ylmethyl)imidazol-4-yl]methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[[2-methylsulfonyl-3-(oxolan-2-ylmethyl)imidazol-4-yl]methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-[[2-methylsulfonyl-3-(oxolan-2-ylmethyl)imidazol-4-yl]methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3S2/c1-25(21,22)17-18-9-14(20(17)12-15-3-2-7-23-15)11-19-6-4-16-13(10-19)5-8-24-16/h5,8-9,15H,2-4,6-7,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDRKPWBUGHSPOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=C(N1CC2CCCO2)CN3CCC4=C(C3)C=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[[2-methylsulfonyl-3-(oxolan-2-ylmethyl)imidazol-4-yl]methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine
Reactant of Route 2
5-[[2-methylsulfonyl-3-(oxolan-2-ylmethyl)imidazol-4-yl]methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine
Reactant of Route 3
5-[[2-methylsulfonyl-3-(oxolan-2-ylmethyl)imidazol-4-yl]methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine
Reactant of Route 4
5-[[2-methylsulfonyl-3-(oxolan-2-ylmethyl)imidazol-4-yl]methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine
Reactant of Route 5
Reactant of Route 5
5-[[2-methylsulfonyl-3-(oxolan-2-ylmethyl)imidazol-4-yl]methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine
Reactant of Route 6
5-[[2-methylsulfonyl-3-(oxolan-2-ylmethyl)imidazol-4-yl]methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine

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